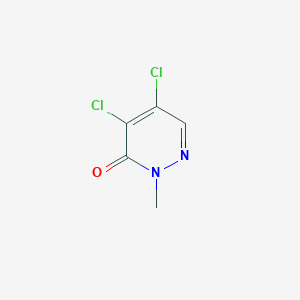

4,5-Dichloro-2-methylpyridazin-3(2h)-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,5-dichloro-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-9-5(10)4(7)3(6)2-8-9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKBTCUMGAHRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239376 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-76-6 | |

| Record name | 4,5-Dichloro-2-methyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4,5 Dichloro 2 Methylpyridazin 3 2h One

Advanced Synthetic Approaches to the Pyridazinone Core

The construction of the fundamental pyridazinone ring system can be achieved through several synthetic strategies, often followed by functionalization to yield the desired derivatives.

Direct Ring Synthesis of Pyridazinone Derivatives

The direct synthesis of the pyridazinone ring is a common and efficient approach. A prevalent method involves the cyclization of a 1,4-dicarbonyl compound, such as an anhydride (B1165640) or a ketoacid, with a hydrazine (B178648) derivative. sphinxsai.com For instance, the reaction of mucochloric acid with a substituted hydrazine can lead to the formation of the corresponding pyridazinone. sphinxsai.comcbijournal.com

Another direct approach is the reaction of β-cyano esters with hydrazine hydrate. This method provides a convenient route to tetrahydropyridazine-3,6-dione 3-hydrazones, which are valuable intermediates for further transformations. tandfonline.com The reaction typically proceeds at room temperature by simply mixing the reagents. tandfonline.com

Furthermore, 1,2,4,5-tetrazines can undergo cycloaddition reactions with acetylenes or alkenes to form pyridazines. sphinxsai.com This inverse-electron-demand Diels-Alder reaction provides an alternative pathway to the pyridazine (B1198779) core. nih.gov

A notable synthesis of 4,5-dichloropyridazin-3(2H)-one derivatives involves the reaction of mucochloric acid with the appropriate hydrazine in an acidic medium. For example, reacting mucochloric acid with 4-methylphenyl hydrazine in dilute sulfuric acid yields [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one. cbijournal.com

| Starting Materials | Reagents | Product | Reference |

| Mucochloric acid, 4-methylphenyl hydrazine | Diluted H2SO4 | [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | cbijournal.com |

| 3-Cyanopropionic ester | Hydrazine hydrate | Tetrahydropyridazine-3,6-dione 3-hydrazone | tandfonline.com |

| 1,2,4,5-tetrazines | Acetylenes/Alkenes | Pyridazine derivatives | sphinxsai.comnih.gov |

Alkylation Reactions for N-Methylation

N-Methylation of the pyridazinone ring is a crucial step in the synthesis of 4,5-Dichloro-2-methylpyridazin-3(2H)-one. This is typically achieved through alkylation reactions.

A common method for N-methylation involves treating the parent 4,5-dichloropyridazin-3(2H)-one with a methylating agent. For example, the reaction of 4,5-dichloropyridazin-3(2H)-one with dimethyl sulphate in the presence of a base like sodium hydroxide (B78521) in methanol (B129727) leads to the formation of this compound. nih.gov

Alkylation can also be performed on related pyridazinone structures. For instance, the alkylation of 6-styryl-4,5-dihydro-2H-pyridazin-3-one can lead to new N-substituted pyridazinones. researchgate.net While direct alkylation of the pyridazine ring with organolithium reagents has been explored, it often leads to alkylation at the carbon positions (C-4 or C-5) rather than the nitrogen atom. thieme-connect.com

| Starting Material | Reagents | Product | Reference |

| 4,5-dichloropyridazin-3(2H)-one | Dimethyl sulphate, Sodium hydroxide, Methanol | This compound | nih.gov |

| 6-Styryl-4,5-dihydro-2H-pyridazin-3-one | Alkylating agents | N-Substituted pyridazinones | researchgate.net |

Halogen-Exchange Reactions and Halogenation

Halogenation and halogen-exchange reactions are pivotal in the synthesis and functionalization of pyridazinone derivatives. These reactions allow for the introduction of halogen atoms, which can then serve as handles for further modifications.

The conversion of a pyridazinone to a halopyridazine is a common transformation. For example, treating a pyridazin-3(2H)-one derivative with phosphorus oxychloride can replace the carbonyl oxygen with two chlorine atoms, although this typically results in a di-chlorinated pyridazine. nih.gov A more direct approach to introduce a halogen at a specific position is through electrophilic halogenation. However, the electron-deficient nature of the pyridine (B92270) ring makes direct halogenation challenging, often requiring harsh conditions. nih.govchemrxiv.org

More sophisticated methods for regioselective halogenation have been developed. For instance, pyridine N-oxides can be used as precursors for highly regioselective halogenation at the 2-position under mild conditions. nih.gov Another strategy involves the use of designed phosphine (B1218219) reagents to achieve 4-selective halogenation of pyridines. nih.gov

In the context of this compound, the starting material, 4,5-dichloropyridazin-3(2H)-one, is itself a product of reactions involving halogenated precursors like mucochloric acid. sphinxsai.com Further halogen exchange on the dichlorinated ring can be challenging but may be achieved under specific conditions.

| Starting Material | Reagents | Product | Reference |

| Pyridazin-3(2H)-one derivative | Phosphorus oxychloride | Chloropyridazine derivative | nih.gov |

| Pyridine N-oxide | Halogenating agent | 2-Halopyridine | nih.gov |

| Pyridine | Designed phosphine reagents, Halide nucleophiles | 4-Halopyridine | nih.gov |

Green Chemistry Approaches in Pyridazinone Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of pyridazinones to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. asianpubs.org The synthesis of various pyridazinone derivatives has been successfully achieved using microwave assistance. asianpubs.orgtandfonline.comnih.gov

For example, the condensation of 3-chloro-6-substituted phenyl pyridazine with anthranilic acid in methanol can be completed in minutes under microwave irradiation to yield 2-substituted phenyl-10H-pyridazino[6,1-b]quinazolin-10-one derivatives. asianpubs.org Similarly, the reaction of 3-chloro-6-substituted phenyl pyridazine with sodium azide (B81097) in DMF under microwave conditions affords 6-substituted phenyl tetrazolo[1,5-b]pyridazine. asianpubs.org The cycloaddition of acetylenes to 1,2,4,5-tetrazines to form pyridazines can also be significantly accelerated using microwave heating. nih.gov

| Reaction Type | Reagents | Conditions | Advantage | Reference |

| Condensation | 3-chloro-6-substituted phenyl pyridazine, Anthranilic acid, Methanol | Microwave, 1-3 min | Faster reaction time | asianpubs.org |

| Cycloaddition | 1,2,4,5-tetrazines, Acetylenes | Microwave, Dichloromethane (B109758), 150 °C | Reduced reaction time from days to hours | nih.gov |

| Sulfonamide derivative synthesis | Various reagents | Microwave irradiation | Efficient and simple | tandfonline.comnih.gov |

Grinding Techniques

Mechanochemical methods, such as grinding, offer a solvent-free or solvent-minimized approach to organic synthesis. nih.gov This technique is appealing for its simplicity, efficiency, and environmental benefits. nih.gov

The synthesis of various heterocyclic compounds, including those with a pyridazine or related pyrazole (B372694) core, has been accomplished using grinding techniques. nih.gov For instance, the cyclo-condensation of an acid hydrazide with active methylene (B1212753) compounds like 2,4-pentanedione or diethylmalonate can be carried out under grinding conditions to produce pyrazole derivatives. nih.gov While the direct synthesis of this compound via grinding has not been explicitly detailed in the provided context, the successful application of this technique for related heterocyclic systems suggests its potential applicability. nih.gov The reaction of aldehydes, pyrazolones, and malononitrile (B47326) can be achieved by manual grinding in the presence of a catalytic amount of base and a small amount of water. nih.gov

| Reaction Type | Reagents | Conditions | Advantage | Reference |

| Cyclo-condensation | Acid hydrazide, Active methylene compounds | Grinding | Solvent-free, mild conditions | nih.gov |

| Multicomponent reaction | Salicylaldehydes, Pyrazolones, Malononitrile | Manual grinding, catalytic base, water | High efficiency, environmentally friendly | nih.gov |

One-Pot Synthesis Strategies

The one-pot synthesis of this compound and its analogs is an efficient method commencing from readily available starting materials. A notable strategy involves the reaction of mucochloric acid with a substituted hydrazine. For instance, the synthesis of [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one (a derivative of the title compound) is achieved by refluxing mucochloric acid with 4-methylphenyl hydrazine in dilute sulfuric acid for two hours. cbijournal.com This approach is reported to be superior in terms of reaction time and yield compared to previous methods that required heating in aqueous sodium hydroxide for 24 hours. cbijournal.com

Another one-pot approach describes the synthesis of 4,5-dihydropyridazinone derivatives. This solid-phase synthesis utilizes polymer-supported γ-keto-esters, prepared from Wang resin, which react with various hydrazines to form hydrazones. nih.gov A subsequent cyclization and cleavage from the resin under mild conditions yields the desired pyridazinones in good yields, demonstrating a versatile method for creating a library of these compounds. nih.gov

Functional Group Transformations and Derivatization Studies of this compound

The this compound core is a versatile scaffold for a variety of functional group transformations and derivatization studies. The presence of two chlorine atoms on the pyridazinone ring allows for selective reactions, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. researchgate.net These transformations are crucial for the development of new molecules with potential biological activities.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridazinone ring, enhanced by the two chlorine atoms, makes it susceptible to nucleophilic attack. The regiochemistry of these substitutions can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Amination reactions are a key functionalization pathway for this compound. The reaction of the dichlorinated pyridazinone with various amines leads to the selective substitution of one of the chlorine atoms, typically at the C5 position. For example, refluxing [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one with various aliphatic or cyclic saturated amines in the presence of cesium carbonate in acetonitrile (B52724) yields 4-chloro-5-(amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives. cbijournal.com The yields for these reactions are reported to be in the range of 67-90%. cbijournal.com

The reaction with N-benzylaminoethanol can lead to the formation of both 4-amino- and 5-amino-3(2H)-pyridazinones. chemicalbook.com The regioselectivity of the reaction of 4,5-dichloro-2-cyanopyridazin-3(2H)-one with nucleophiles like aniline (B41778) has been studied, with the main product being the 5-substituted derivative. researchgate.net

Table 1: Synthesis of Aminopyridazinones via Nucleophilic Substitution

| Reactant | Amine | Product | Yield (%) | Reference |

| [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | Piperidine | 4-chloro-5-(piperidin-1-yl)-2-p-tolylpyridazin-3(2H)-one | Not specified | cbijournal.com |

| [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | 4-Methyl-1,4-diazepane | 4-chloro-5-(4-methyl-1,4-diazepan-1-yl)-2-p-tolylpyridazin-3(2H)-one | Not specified | cbijournal.com |

| 4,5-Dichloro-2-cyanopyridazin-3(2H)-one | Aniline | 4-Chloro-2-cyano-5-phenylaminopyridazin-3(2H)-one | Not specified | researchgate.net |

The chlorine atoms of this compound can be substituted by iodine. Treatment of 4,5-dichloropyridazin-3(2H)-ones with 57% aqueous hydrogen iodide or sodium iodide in dimethylformamide can lead to iodopyridazin-3(2H)-ones. researchgate.net This nucleophilic substitution is sometimes followed by hydrodeiodination, where the iodo group is replaced by a hydrogen atom. researchgate.net For example, the reaction of 4,5-dichloro-2-methyl-6-phenylpyridazin-3(2H)-one with hydrogen iodide first produces 5-chloro-4-iodo-2-methyl-6-phenylpyridazin-3(2H)-one, which can then be dehalogenated to 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one. researchgate.net

The reaction of 4,5-dichloro-2-methyl-3(2H)-pyridazinone with N-benzylaminoethanol serves as a method for synthesizing both 4-amino-3(2H)-pyridazinones and 5-amino-3(2H)-pyridazinones. chemicalbook.com This indicates that under certain conditions, nucleophilic substitution can occur at either the C4 or C5 position of the pyridazinone ring.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been applied to pyridazinone systems. sigmaaldrich.comlibretexts.org These reactions, such as the Suzuki-Miyaura coupling, allow for the introduction of aryl or other organic fragments onto the pyridazinone scaffold. libretexts.orgmdpi.com

For instance, the Suzuki-Miyaura reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferrocene (B1249389) boronic acids, in the presence of a palladium catalyst, leads to the formation of both mono- and disubstituted ferrocenyl-pyridazinones. mdpi.com These reactions can sometimes be accompanied by hydrodebromination. mdpi.com The choice of the palladium catalyst and ligands is crucial for the success and selectivity of these coupling reactions. sigmaaldrich.com

Aminocarbonylation Reactions

While direct aminocarbonylation reactions involving this compound are not extensively detailed in the provided context, the reactivity of the chloro substituents suggests their potential for such transformations. Generally, aminocarbonylation involves the introduction of a carbonyl group and an amino group in a single step, often catalyzed by transition metals like palladium. This reaction would convert the C-Cl bond to a C-C(O)N bond, offering a pathway to amide derivatives. The specific conditions and outcomes would depend on the chosen catalyst, amine, and reaction parameters.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. libretexts.orgyoutube.comyonedalabs.com This reaction typically involves an organoboron compound (like a boronic acid or ester) and an organic halide or triflate in the presence of a base. libretexts.orgyoutube.com The general mechanism proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. libretexts.orgyoutube.com

Investigations into the Suzuki-Miyaura coupling of dihalogenated pyridazinones have been reported. For instance, studies on 4,5-dibromo-2-methylpyridazin-3(2H)-one with various ferrocene boronates have demonstrated the efficiency of different palladium-based catalytic systems. mdpi.com These reactions can lead to mono- or disubstituted products, and in some cases, unexpected side products like hydrodebromination and unique bridged compounds. mdpi.com The choice of catalyst, base, and solvent can significantly influence the product distribution and selectivity. youtube.com For example, the reaction of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids under Suzuki-Miyaura conditions yielded different products depending on the reaction temperature, with regioselective mono-arylation occurring at room temperature and diarylation at higher temperatures. nih.gov This highlights the tunability of the Suzuki-Miyaura reaction for selective functionalization of halogenated heterocycles.

Below is an interactive data table summarizing typical conditions for Suzuki-Miyaura coupling reactions.

| Parameter | Typical Conditions | Reference |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | nih.govmdpi.combeilstein-journals.org |

| Ligand | S-Phos, Monophosphine ligands | beilstein-journals.org |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | nih.govmdpi.combeilstein-journals.org |

| Solvent | Toluene, THF, DME/Ethanol/Water | nih.govmdpi.combeilstein-journals.org |

| Temperature | Room Temperature to Reflux | nih.gov |

Cyclization Reactions for Fused Pyridazines

The pyridazinone core of this compound can serve as a scaffold for the construction of fused heterocyclic systems. One common strategy involves the reaction of a diaminopyridazine derivative with reagents like sodium nitrite (B80452) to induce cyclization and form a fused triazole ring. mdpi.com For example, 4,5-diamino-6-pyridazone can be treated with nitrite to form 3,5-dihydro-4H-1,2,3-triazolo[4,5-d]pyridaz-4-one. mdpi.com Similarly, 5-chloro-3,4-diaminopyridazine cyclizes to 7-chloro-3H-1,2,3-triazolo[4,5-c]pyridazine in the presence of nitrite. mdpi.com Another approach to fused pyridazines involves the reaction of 1,2,3-triazole dicarbonyl compounds with hydrazine hydrate, leading to a diacylhydrazide intermediate that can be cyclized under heat or acidic conditions. mdpi.com The synthesis of pyridazines can also be achieved through various other cyclization methods, such as the [4+2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones or the inverse electron demand Diels-Alder reaction of s-tetrazines with silyl (B83357) enol ethers. organic-chemistry.org

Reactivity of Chlorinated Pyridazinones

The chlorine atoms on the pyridazinone ring are key to its reactivity, primarily serving as leaving groups in nucleophilic substitution reactions. researchgate.netresearchgate.net The regioselectivity of these substitutions can be influenced by the position of other substituents on the ring and the reaction conditions. For instance, in the reaction of 4,5-dichloro-2-cyanopyridazin-3(2H)-one with various nucleophiles, the substitution pattern depends on the nature of the nucleophile and the solvent. researchgate.net With many nucleophiles, substitution occurs preferentially at the C5 position. researchgate.net Similarly, the reaction of 4,6-dichloro-5-nitrobenzofuroxan with amines results in selective substitution of the chlorine at the C4 position. mdpi.com The reactivity of chlorinated pyridazinones can also be affected by the substituent at the N-2 position. researchgate.net

The following table provides examples of nucleophilic substitution reactions on chlorinated pyridazinones.

| Reactant | Nucleophile | Product(s) | Reference |

| 4,5-Dichloro-2-cyanopyridazin-3(2H)-one | Amines, Phenol, Azide | 5-substituted or 4-substituted derivatives | researchgate.net |

| 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one | Phenols | Diphenoxy derivatives | researchgate.net |

| 4,6-Dichloro-5-nitrobenzofuroxan | Amines | 4-amino-6-chloro-5-nitrobenzofuroxan | mdpi.com |

Oxidation and Reduction Pathways

The pyridazinone ring can undergo both oxidation and reduction reactions, although specific pathways for this compound are not extensively detailed in the provided search results. Functionalization of 4,5-dichloropyridazin-3(2H)-one can be achieved through nitration using potassium nitrate (B79036) and sulfuric acid. researchgate.net The resulting nitro group can then be reduced to an amino group. For instance, 6-amino-4,5-dichloro-2-methylpyridazin-3(2H)-one can be prepared from the corresponding nitro derivative via reduction with sodium borohydride (B1222165) and tin(II) chloride. researchgate.net

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes.

Spectroscopic techniques are invaluable for identifying and characterizing reaction intermediates. In the context of Suzuki-Miyaura coupling reactions, intermediates such as the Pd(II) species formed after oxidative addition have been characterized using spectroscopic analyses. libretexts.org For mechanistic studies of pyridazinone reactions, techniques like IR and NMR spectroscopy, along with elemental analysis, are routinely used to establish the structures of products and infer the reaction pathways. researchgate.netresearchgate.net For example, in the study of nucleophilic substitution on 4,5-dichloro-2-cyanopyridazin-3(2H)-one, the structures of the resulting regioisomeric products were confirmed by these spectroscopic methods. researchgate.net Furthermore, frontier molecular orbital (FMO) analysis and molecular electrostatic potential (MEPS) studies, often carried out using density functional theory (DFT), can provide insights into the chemical reactivity and kinetic stability of molecules, helping to explain observed regioselectivity in reactions. nih.gov

Advanced Spectroscopic and Computational Analysis in Pyridazinone Research

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. While detailed ¹H, ¹³C, and ¹⁵N NMR data for 4,5-Dichloro-2-methylpyridazin-3(2h)-one are not extensively reported in the reviewed literature, general principles and data from related compounds can provide expected spectral features.

For ¹H NMR, the spectrum of this compound is expected to be relatively simple, showing a signal for the N-methyl protons and a signal for the lone proton on the pyridazinone ring. For a related compound, 4,5-dichloro-6-formyl-2-methylpyridazin-3(2h)-one , the N-methyl protons appear as a singlet at approximately 3.35 ppm in DMSO-d6. researchgate.net

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. Based on studies of other pyridazin-3(2H)-ones, the carbonyl carbon (C=O) is expected to resonate at a downfield chemical shift, while the carbons attached to chlorine atoms would also show characteristic shifts.

¹⁵N NMR spectroscopy is particularly useful for characterizing nitrogen-containing heterocycles like pyridazinones. General studies on pyridazine (B1198779) derivatives have shown that N-alkylation leads to significant upfield shifts of the nitrogen signal for the alkylated nitrogen atom. rsc.org This technique could definitively confirm the position of the methyl group in this compound. However, specific ¹⁵N NMR data for this compound are not available in the surveyed literature.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption band would be from the carbonyl (C=O) group of the pyridazinone ring. This stretching vibration typically appears in the region of 1650-1750 cm⁻¹. A product specification sheet for a commercial sample of this compound confirms that its IR spectrum conforms to the expected structure, though specific band positions are not detailed. thermofisher.com For comparison, the related compound 4,5-dichloro-6-formyl-2-methylpyridazin-3(2h)-one shows a strong carbonyl absorption at 1740 cm⁻¹. researchgate.net Other expected absorptions would include C-H stretching and bending vibrations for the methyl group and the ring proton, as well as vibrations associated with the C-Cl and C-N bonds.

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. The molecular weight of this compound is 179.00 g/mol . nih.govresearchgate.net

While a specific mass spectrum for this compound is not detailed in the available literature, general fragmentation patterns for pyridazinones have been studied. researchgate.net Typically, the molecular ion peak is prominent. Fragmentation of dichlorinated compounds is characterized by isotopic patterns due to the presence of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for heterocyclic rings may involve the loss of small molecules like CO, N₂, or cleavage of the ring system. The fragmentation would also likely involve the loss of the methyl group or a chlorine atom.

The definitive three-dimensional structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. nih.govnih.gov The compound crystallizes in the orthorhombic space group Cmca. researchgate.net

The asymmetric unit of the crystal contains one-half of the molecule, with all non-hydrogen atoms situated on a crystallographic mirror plane. nih.gov In the crystal structure, adjacent molecules are linked into one-dimensional chains along the c-axis through weak intermolecular C-H···O hydrogen bonds. nih.govnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₄Cl₂N₂O |

| Molecular Weight | 179.00 |

| Crystal System | Orthorhombic |

| Space Group | Cmca |

| a (Å) | 6.5157 (1) |

| b (Å) | 15.9127 (4) |

| c (Å) | 13.5175 (3) |

| Volume (ų) | 1401.53 (5) |

| Z | 8 |

| Temperature (K) | 100 |

Computational Chemistry and In Silico Studies of Pyridazinone Derivatives

Computational chemistry provides valuable insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on this compound are scarce, research on the parent compound, 4,5-Dichloropyridazin-3-(2H)-one , provides relevant insights. jocpr.com

DFT calculations using the B3LYP/6-31G(d,p) basis set have been employed to optimize the molecular geometry and calculate the vibrational frequencies of both monomeric and dimeric forms of 4,5-Dichloropyridazin-3-(2H)-one. jocpr.com These calculations showed good agreement between the theoretical vibrational frequencies of the dimeric form and experimental data, suggesting that the computational model accurately represents the molecule's properties. jocpr.com

Furthermore, these studies have been used to determine important quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), electronegativity (χ), and hardness (η). jocpr.com These parameters are crucial for understanding the molecule's reactivity and electronic properties. Similar DFT modeling has also been applied to understand the reaction mechanisms of related dihalo-methylpyridazinones, such as in Suzuki-Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one . researchgate.netmdpi.com Such computational approaches can elucidate reaction pathways and the regioselectivity of chemical transformations. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively detailed in the literature, the application of this technique to the broader class of pyridazinone derivatives is well-established. nih.govtandfonline.com MD simulations serve as a powerful computational microscope to observe the time-dependent behavior of a molecular system. nih.gov This method is crucial for validating the results of molecular docking and confirming the stability of predicted ligand-protein interactions. nih.govtandfonline.com

In the context of pyridazinone research, MD simulations are employed to:

Assess the stability of the binding pose of a pyridazinone derivative within a protein's active site over a simulated period. nih.gov

Analyze the conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy of the ligand-protein complex, offering a more accurate estimation of binding affinity than docking scores alone. researchgate.net

For example, MD simulations performed on pyrazolo[3,4-d]pyridazinone derivatives bound to Fibroblast growth factor receptor 1 (FGFR1) helped to explore the binding mechanism and confirm the stability of the complex. researchgate.netnih.gov Similarly, simulations were used to validate the binding poses of a library of pyridazinone-based molecules with their putative target, aspartate aminotransferase, confirming effective ligand-protein interactions. nih.govtandfonline.com These studies underscore the integral role of MD simulations in understanding the dynamic nature of pyridazinone-target interactions, providing a foundation for structure-based drug design.

Table 1: Application of Molecular Dynamics (MD) Simulations in Pyridazinone Research

| Application Area | Objective | Key Findings | References |

|---|---|---|---|

| Binding Pose Validation | To confirm the stability of docking-predicted ligand orientations. | Confirmed stable interactions of pyridazinone derivatives in the active sites of targets like aspartate aminotransferase and FGFR1. | nih.govtandfonline.comresearchgate.net |

| Complex Stability Analysis | To evaluate the dynamic stability of the ligand-protein complex over time. | Demonstrated the stability of complexes formed between pyridazinone derivatives and their respective targets. | nih.gov |

| Binding Free Energy Calculation | To obtain a more accurate estimation of binding affinity (e.g., via MM/PBSA or MM/GBSA). | Calculated binding free energies for selected compounds were in agreement with experimental binding affinities. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Group-based QSAR (GQSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. sciforum.net These models establish a mathematical correlation between the physicochemical properties (descriptors) of a series of compounds and their experimentally determined activities. sciforum.net For pyridazinone derivatives, QSAR and its variant, Group-based QSAR (GQSAR), have been instrumental in identifying key structural features that govern their therapeutic effects. iajpr.com

A GQSAR study on pyridazinone derivatives as COX-2 inhibitors revealed the importance of specific substituents. iajpr.com The model indicated that electron-withdrawing groups on an aromatic ring at the 4th position of the pyridazinone scaffold were crucial for activity. iajpr.com In another study on pyrido[3,2-b]pyrazinones as PDE-5 inhibitors, a QSAR model demonstrated that inhibitory activity could be enhanced by increasing molecular refractivity and the number of carbons on aromatic rings, while decreasing carbons involved in double bonds. sciforum.net

These computational models provide predictive power, allowing researchers to estimate the biological activity of newly designed, unsynthesized compounds. researchgate.netnih.gov By analyzing the contour maps generated from 3D-QSAR models, chemists can visualize regions where steric bulk, or electropositive/negative charge is favored or disfavored, providing clear guidance for optimizing lead compounds. researchgate.netnih.gov

Table 2: Principles and Findings of QSAR/GQSAR Studies on Pyridazinones

| Study Type | Analyzed Derivatives | Target | Key Findings from the Model | References |

|---|---|---|---|---|

| GQSAR | Pyridazinone derivatives | COX-2 | Highlighted the importance of electron-withdrawing substituents on the aromatic ring at position 4. | iajpr.com |

| 3D-QSAR | Pyrazolo[3,4-d]pyridazinone derivatives | FGFR1 | Generated reliable models to predict bioactivities and provided contour maps to guide the design of more potent inhibitors. | researchgate.netnih.gov |

| QSAR | Amino substituted pyrido[3,2-b]pyrazinones | PDE-5 | Showed that activity is influenced by molecular refractivity and the number of specific types of carbon atoms. | sciforum.net |

| QSAR | Pyridazinone derivatives | Acetylcholinesterase | An equation was developed to correlate physicochemical parameters with inhibitory activity, guiding the synthesis of new compounds. | researchgate.net |

Pharmacophore Mapping and Virtual Screening

Pharmacophore mapping is a ligand-based drug design technique used to identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for binding to a specific biological target. ijpsonline.com A pharmacophore model represents the common features of a set of active molecules and their spatial relationships. ijpsonline.com

Once a pharmacophore model is developed for a series of active pyridazinone derivatives, it can be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening. nih.govtandfonline.com This approach allows for the rapid identification of novel chemical scaffolds that are likely to possess the desired biological activity. wjarr.com

An alternative and powerful strategy is inverse virtual screening, where a known molecule, such as a pyridazinone derivative, is screened against a database of pharmacophore models derived from various biological targets. nih.govtandfonline.com This can help identify potential new or "off-target" activities for an existing compound or library of compounds. nih.goviajpr.com For instance, a pharmacophore-based inverse virtual screening of a library of 52 pyridazinone analogues successfully identified aspartate aminotransferase as a potential new target, demonstrating the utility of this approach in drug repurposing. nih.govtandfonline.com

Table 3: Pharmacophore and Virtual Screening Workflow in Pyridazinone Research

| Step | Description | Purpose | References |

|---|---|---|---|

| Pharmacophore Model Generation | Identify common 3D structural features from a set of active pyridazinone compounds. | To create a 3D query representing the essential features for biological activity. | iajpr.comijpsonline.com |

| Virtual Screening | Use the pharmacophore model to search 3D compound databases. | To discover new and structurally diverse molecules with potential activity. | wjarr.com |

| Inverse Virtual Screening | Screen a pyridazinone compound against a database of target pharmacophores. | To identify potential new biological targets for an existing molecule (drug repurposing). | nih.govtandfonline.com |

| Hit Filtration and Prioritization | Filter the results based on drug-likeness criteria (e.g., Lipinski's rule of five) and docking scores. | To select the most promising candidates for further experimental testing. | researchgate.net |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a pyridazinone derivative) when bound to a second (a receptor, typically a protein), forming a stable complex. sciencepublishinggroup.com It is a cornerstone of structure-based drug design, providing critical insights into how a molecule fits into the active site of a target and the specific interactions that stabilize the complex. researchgate.net

Docking studies are routinely performed on pyridazinone derivatives to predict their binding modes and estimate their binding affinity, often expressed as a docking score or binding energy. wjarr.comamazonaws.com These studies reveal the specific amino acid residues involved in key interactions. For pyridazinone derivatives, common interactions include:

Hydrogen Bonding: The nitrogen and oxygen atoms in the pyridazinone ring are capable of forming hydrogen bonds, which are critical for anchoring the ligand in the active site. nih.gov For example, studies on PDE4B inhibitors showed hydrogen bonding with a key glutamine residue. nih.gov

Hydrophobic Interactions: The ring structures and various substituents on the pyridazinone core often engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. nih.govmdpi.com

π-π Stacking: Aromatic rings present in many pyridazinone derivatives can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein active site.

The analysis of these interactions provides a rational basis for structure-activity relationships (SAR), explaining why certain modifications to the pyridazinone scaffold lead to increased or decreased activity. For example, docking of pyridazinone derivatives into the active site of the VEGFR-2 enzyme showed that urea (B33335) moieties were essential for key interactions with ASP996 and GLU885 residues. nih.gov

Table 4: Examples of Molecular Docking Interaction Analysis for Pyridazinone Derivatives

| Pyridazinone Derivative Series | Target Protein | Key Interacting Residues | Primary Interaction Types | References |

|---|---|---|---|---|

| Pyridazinone with 5-methoxyindole (B15748) | PDE4B | Gln615, Phe586, Phe618 | Hydrogen bonding, Hydrophobic interactions | nih.gov |

| Pyridazinone-based diarylurea | VEGFR-2 | ASP996, GLU885, CYS919 | Hydrogen bonding | nih.gov |

| N-Acylhydrazone of pyrrolo[3,4-d]pyridazinone | 15-LOX | Ala188, Ala416, Leu415, Leu420 | Hydrophobic, π-alkyl | mdpi.com |

| Pyridazinone with benzalhydrazone | MAO-B | Not specified | Not specified | nih.gov |

| General Pyridazinone derivatives | Bacterial proteins (e.g., from S. aureus) | Not specified | Predicted good binding affinity. | mdpi.com |

Beyond analyzing interactions with a known target, molecular modeling techniques are pivotal in identifying potential new targets for compounds like this compound and its analogs. This process, often part of a drug repurposing strategy, involves computational screening of a ligand against a panel of known protein structures. nih.govtandfonline.com

Inverse docking and pharmacophore-based screening are the primary methods used. In these approaches, a pyridazinone-based ligand is computationally tested for its ability to bind to the active sites of numerous proteins in a structural database. iajpr.com A favorable docking score or pharmacophore fit suggests a potential interaction that can then be investigated experimentally.

For example, a library of pyridazinone-based small molecules, which were found to be inactive against their original target, were screened using this method. nih.govtandfonline.com The computational analysis proposed aspartate aminotransferase as the most favorable new target for the series. nih.govtandfonline.com In another study, in silico reverse target screening of pyridazinone derivatives identified several potential therapeutic targets, with subsequent docking studies highlighting Mitogen-activated protein kinase 14 (MAPK14) as the most likely candidate for the observed anti-inflammatory effects. iajpr.com These findings demonstrate the power of computational approaches to generate new hypotheses and expand the therapeutic potential of the pyridazinone scaffold.

Table 5: Prediction of Putative Targets for Pyridazinone Derivatives

| Pyridazinone Series | Computational Method | Predicted Putative Target | Associated Potential Activity | References |

|---|---|---|---|---|

| Library of 52 pyridazinone analogues | Pharmacophore-based inverse virtual screening followed by docking | Aspartate aminotransferase | Not specified | nih.govtandfonline.com |

| 20 pyridazinone derivatives | Inverse target screening (Pharm Mapper) followed by docking | Mitogen-activated protein kinase 14 (MAPK14) | Anti-inflammatory | iajpr.com |

| Various pyridazinone analogues | Molecular Docking | Tyrosine phosphatases, Sorbitol dehydrogenase, Cell division protein kinase 2 | Anti-inflammatory | iajpr.com |

Compound List

Broad Spectrum of Biological Activities Associated with Pyridazinones

Pyridazinone derivatives are recognized for their diverse pharmacological profiles. nih.govresearchgate.netpharmaffiliates.comnih.gov The inherent chemical properties of the pyridazinone ring allow for functionalization at various positions, leading to a multitude of compounds with a wide range of therapeutic applications. sigmaaldrich.comnih.govnih.gov

These derivatives have been reported to exhibit a remarkable spectrum of biological activities, including:

Anti-inflammatory and Analgesic: Many pyridazinone compounds have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects. nih.govsigmaaldrich.comsigmaaldrich.com

Anticancer and Antiproliferative: The pyridazinone structure is a key component in various compounds designed to inhibit cancer cell growth. researchgate.netpharmaffiliates.comnih.govtjpr.orgnih.gov

Antimicrobial: This class of compounds has shown efficacy against a range of bacterial and fungal pathogens. researchgate.netnih.govsigmaaldrich.comresearchgate.netresearchgate.net

Cardiovascular: Pyridazinone derivatives have been investigated for their effects on the cardiovascular system, including antihypertensive and cardiotonic properties. researchgate.netnih.gov

Antidiabetic: Certain derivatives have been identified as potential agents for managing diabetes, notably through the inhibition of aldose reductase. nih.govresearchgate.netnih.gov

Other Activities: The list of reported activities extends to include antiviral, anticonvulsant, anti-HIV, anti-AIDS, antitubercular, and herbicidal properties. researchgate.netpharmaffiliates.comnih.govsigmaaldrich.commdpi.com

The compound this compound is a member of the pyridazin-3(2H)-one family, which is known for this wide spectrum of biological activities. nih.gov

Specific Biological Activities and Related Mechanisms of Action

The diverse biological effects of pyridazinone derivatives are a result of their interaction with various biological targets. The following sections delve into the specific activities and the structure-activity relationships that govern their mechanisms of action.

Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition

The pyridazinone core is a prominent structure in the development of anti-inflammatory agents, often with reduced ulcerogenic potential compared to traditional NSAIDs. sigmaaldrich.comsigmaaldrich.comresearchgate.net A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. researchgate.netfishersci.ca

Structure-Activity Relationship (SAR) Insights:

The pyridazinone ring serves as an effective template for designing selective COX-2 inhibitors. fishersci.ca

Substitutions at various positions on the pyridazinone ring are crucial for activity. For instance, 2-substituted 4,5-dihalo-pyridazin-3(2H)-ones have been noted for their high analgesic action with a lack of the ulcerogenic side effects common to many NSAIDs.

The presence of a sulfonamide group at the para position of an aryl substituent is often associated with optimal COX-2 inhibitory potency. researchgate.net

Heterocyclic-fused pyridazinones have been shown to inhibit phosphodiesterase-4 (PDE-4), another mechanism contributing to their anti-inflammatory effects. mdpi.com

Table 1: Examples of Anti-inflammatory Pyridazinone Derivatives

| Compound Name | Specific Activity / Target | Key Research Finding |

|---|---|---|

| Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) | Anti-inflammatory, Analgesic | Marketed in Japan as an anti-inflammatory and analgesic drug. mdpi.comresearchgate.net |

| ABT-963 (2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one) | Selective COX-2 Inhibitor | Demonstrates high oral anti-inflammatory activity and gastric safety with a COX-2/COX-1 selectivity ratio of 276:1. mdpi.comresearchgate.net |

| Compound 3g (a novel pyridazinone derivative) | Potent and Selective COX-2 Inhibitor | Showed comparable anti-inflammatory activity to indomethacin (B1671933) and celecoxib (B62257) with a superior gastrointestinal safety profile. researchgate.net |

Anticancer and Antiproliferative Activities

The pyridazinone scaffold is a "privileged structure" in the search for new anticancer agents. nih.govtjpr.org Derivatives have been designed to target various mechanisms involved in cancer cell proliferation and survival.

Structure-Activity Relationship (SAR) Insights:

The introduction of a piperazinyl linker between the pyridazinone nucleus and an additional phenyl group has led to compounds with good anti-proliferative effects against gastric adenocarcinoma cells. nih.gov

Diarylurea derivatives based on pyridazinone scaffolds, designed as surrogates for sorafenib, have shown significant anticancer activity against melanoma, non-small cell lung cancer (NSCLC), prostate, and colon cancer. These compounds can induce cell cycle arrest and upregulate pro-apoptotic genes like p53 and Bax.

Bis-pyridazinone derivatives have demonstrated selective anticancer activity, for instance, against non-small cell lung cancer cell lines. tjpr.org

Pyridazinone derivatives have been developed as inhibitors of various kinases involved in cancer progression, such as FER tyrosine kinase and VEGFR-2.

The antiproliferative effects of ferrocenyl–pyridazinone products, synthesized from 4,5-dibromo-2-methylpyridazin-3(2H)-one, highlight the potential of halogenated pyridazinones as precursors for active anticancer compounds.

Table 2: Examples of Anticancer Pyridazinone Derivatives

| Compound Class/Name | Cancer Cell Line(s) | Mechanism/Key Finding |

|---|---|---|

| Piperazinyl-pyridazinones (e.g., compounds 12 and 22) | Gastric adenocarcinoma (AGS) | Induce oxidative stress and apoptosis. |

| Diarylurea-pyridazinones (e.g., compound 10l) | A549/ATCC (NSCLC) | Induced G0–G1 phase cell cycle arrest and upregulated pro-apoptotic genes. |

| Pyrido-pyridazinone derivatives (e.g., compound 21) | - | Potent FER kinase inhibitors with in vivo antitumor activity. |

| Bis-pyridazinones | HOP 92 (NSCLC) | Showed selective anticancer activity with a growth inhibition of 51.45 mM. tjpr.org |

Antimicrobial Activities (Antibacterial, Antifungal)

Pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activity, making them a subject of interest in the development of new antibiotics and antifungals. researchgate.netnih.govsigmaaldrich.comresearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Insights:

The nature and position of substituents on the pyridazinone ring significantly influence antimicrobial potency. For example, a fluoro group at the para position of a phenyl ring attached to the pyridazinone core was found to be more active against Gram-negative bacteria. researchgate.net

The introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring has been shown to decrease antibacterial activity, while its hydrolysis to the corresponding carboxylic acid increased activity against Gram-negative bacteria. researchgate.net

Some pyridazinone-based diarylurea derivatives have been developed as dual-function agents with both anticancer and antimicrobial properties. Compound 10h from this class showed potent antibacterial activity against Staphylococcus aureus, while compound 8g had significant antifungal activity against Candida albicans.

Metal complexes of pyridazinone derivatives, such as those with Cadmium(II) and Nickel(II), have exhibited selective and effective activities against certain Gram-positive and Gram-negative bacteria, as well as yeasts.

In the pyrrolopyridazine series, saturated or partially saturated compounds generally show stronger antimicrobial activity than their aromatic counterparts.

Table 3: Examples of Antimicrobial Pyridazinone Derivatives

| Compound/Class | Target Organism(s) | Activity/Finding |

|---|---|---|

| Compound 7 (para-fluoro derivative) | Gram-negative bacteria | Showed higher activity compared to other derivatives in its series. researchgate.net |

| Compounds 7 and 13 | S. aureus (MRSA), P. aeruginosa, A. baumannii | Demonstrated potent antibacterial activities with MIC values in the range of 3.74–8.92 µM. researchgate.net |

| Compound 8g (diarylurea-pyridazinone) | Candida albicans | Showed significant antifungal activity (MIC = 16 μg mL−1). |

| Cd(II) and Ni(II) complexes of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one | S. aureus, P. putida, C. albicans, C. tropicalis | Exhibited selective and effective antimicrobial activities. |

Cardiovascular and Antihypertensive Effects

The pyridazinone scaffold is present in several cardiovascular drugs and investigational agents, highlighting its importance in this therapeutic area. researchgate.netnih.gov These compounds can exert their effects through various mechanisms, including vasodilation and positive inotropic action.

Structure-Activity Relationship (SAR) Insights:

Many pyridazinone derivatives act as direct vasodilators or target the renin-angiotensin-aldosterone system and phosphodiesterases. nih.gov

6-(substituted-phenyl)-2-(substituted-methyl)-4,5-dihydropyridazin-3(2H)-one derivatives have been evaluated for antihypertensive activities, with several compounds showing good efficacy.

The 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety is a crucial structural component for many cardio-active agents, including imazodan, pimobendan, and levosimendan.

Tricyclic pyridazinone derivatives, such as those based on the indeno[1,2-c]-pyridazinone structure, have been shown to possess antihypertensive activity.

Molecular docking studies have identified certain pyridazinone derivatives as potent inhibitors of the Angiotensin-Converting Enzyme (ACE), a key target in hypertension management.

Table 4: Examples of Cardiovascular Pyridazinone Derivatives

| Compound Name/Class | Primary Cardiovascular Effect | Key Research Finding |

|---|---|---|

| Imazodan, Pimobendan, Levosimendan | Cardiotonic, Vasodilator | Clinically relevant agents containing the 6-(4-aminophenyl)-4,5-dihydropyridazin-3(2H)-pyridazinone core. |

| 6-phenyl-4,5-dihydro-3(2H)-pyridazinones | Cardiotonic | A series of these compounds showed potent cardiotonic activity on isolated perfused toad heart. |

| Indeno[1,2-c]-pyridazinone derivatives | Antihypertensive, Antithrombotic | Showed activity comparable to or higher than acetylsalicylic acid in some models. |

| Compound 6 (a novel pyridazinone) | ACE Inhibitor | Identified as an active inhibitor of Angiotensin Converting Enzyme (ACE) through molecular docking and in vitro assays. |

Antidiabetic Activity and Aldose Reductase Inhibition

Certain pyridazinone derivatives have been investigated for their potential in treating diabetes and its complications. nih.govresearchgate.netnih.gov A key target in this area is the enzyme aldose reductase.

Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, the increased activity of this pathway can lead to an accumulation of sorbitol, causing osmotic stress and contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, inhibitors of aldose reductase (ARIs) are a therapeutic strategy to prevent or slow the progression of these complications.

Structure-Activity Relationship (SAR) Insights:

Compounds containing a pyridazinone nucleus have been reported as inhibitors of aldose reductase. nih.gov

A series of diaryl pyridazin-3-ones substituted at the 2-position with chains bearing a carboxylic acid function were evaluated for their ability to inhibit pig lens aldose reductase. The N-acetic acid derivative 3c , which has a chlorine atom on the phenyl nucleus at the 6-position, was the most active in its series. This highlights the importance of both the acidic function and halogen substitution for activity.

In silico molecular docking studies have been used to screen and identify pyridazinone derivatives with the potential to inhibit aldose reductase. nih.gov

The lipophilicity and spatial configuration of the synthesized compounds have been shown to play a prominent role in their enzymatic inhibitory activity.

Table 5: Examples of Antidiabetic Pyridazinone Derivatives

| Compound Class/Name | Target | Key Research Finding |

|---|---|---|

| Aryl-pyridazinone-substituted benzenesulphonylurea derivatives | Hyperglycemia, Aldose Reductase | Several compounds showed significant antihyperglycemic activity and were also evaluated for their ability to inhibit rat lens aldose reductase. nih.gov |

| Diaryl pyridazin-3-one N-acetic acid derivative (3c) | Aldose Reductase | Was the most active pyridazinone in its series with an IC50 value of 1.2 x 10(-5) M against pig lens aldose reductase. |

| Tricyclic Pyridazinones | Aldose Reductase (ALR2) | New series of tricyclic pyridazinones showed inhibitory capability with IC50 values ranging from 6.44 to 12.6 μM and significant specificity for ALR2. |

| Compound 5 (a pyridazinone derivative) | Aldose Reductase | Docking studies predicted this compound to have the best inhibition against aldose reductase in its series, with a binding free energy of −12.61 kcal/mol. |

Anti-HIV Activity

Pyridazinone derivatives have been investigated for their potential as anti-HIV agents. nih.govparahostdis.org Some compounds have shown the ability to inhibit HIV replication. nih.gov For instance, pyridine (B92270) N-oxide derivatives, a class of compounds structurally related to pyridazinones, have demonstrated anti-HIV activity through multiple mechanisms, including the inhibition of HIV-1 reverse transcriptase and interference with post-integrational events in the viral replication cycle. nih.gov

A study on novel 2,4-disubstituted 7-methyl-1,1,3-trioxo-2,4-dihydro-pyrazolo-[4,5-e] openpharmaceuticalsciencesjournal.comnih.govthiadiazines (PTDs), which are structurally related to pyridazinones, revealed that some of these compounds exhibited inhibitory activity specifically against HIV-2 replication. nih.gov The most active compound in this series, with a benzyl (B1604629) group at the R1 position and a 4-t-butyl-benzyl group at the R2 position, showed an EC50 value of 18.7 microM. nih.gov However, another study on a different series of PTDs found no significant inhibition of HIV replication in human T-lymphocyte (MT-4) cell cultures. nih.govresearchgate.net

Anticonvulsant, Analgesic, and Anti-asthmatic Activities

Anticonvulsant Activity: The pyridazinone ring is considered a key pharmacophore for anticonvulsant activity, and numerous derivatives have been synthesized and evaluated for their potential in treating epilepsy. nih.govchemicalbook.comsigmaaldrich.comfrontiersin.org These compounds have been tested in various animal models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. nih.govunl.edu

Several studies have highlighted the structural features important for anticonvulsant activity. The presence of an aryl group, one or two electron donor atoms, and/or an NH group in a specific spatial arrangement appears to be crucial. chemicalbook.com For example, a series of hybrid benzimidazole-containing pyridazinones showed significant anticonvulsant activity, with one compound, SS-4F, exhibiting ED50 values of 25.10 and 85.33 mg/kg in MES and scPTZ screens, respectively. nih.gov This compound was also found to increase GABA levels, suggesting a possible mechanism of action. nih.gov Another study on 6-phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives also reported significant anticonvulsant activity in the MES test. unl.edu

Structure-activity relationship (SAR) studies on pyridazinone-thiazole hybrids indicated that electron-withdrawing groups (like Cl, Br, and F) on the phenyl ring at the 6th position of the pyridazinone ring resulted in higher seizure protection. sigmaaldrich.com

While many pyridazinone derivatives have been studied, specific anticonvulsant activity data for This compound is not extensively reported in the available literature. However, studies on related dihydropyridazinone derivatives have shown anticonvulsant effects. openpharmaceuticalsciencesjournal.com

Analgesic Activity: Pyridazinone derivatives have demonstrated significant analgesic properties, with some compounds showing potency comparable to or greater than existing drugs like aspirin (B1665792) and morphine. openpharmaceuticalsciencesjournal.comnih.govnih.govredalyc.org For instance, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (emorfazone) is a marketed analgesic and anti-inflammatory drug. openpharmaceuticalsciencesjournal.comredalyc.org

Studies have shown that substitutions at various positions of the pyridazinone ring can significantly influence analgesic activity. For example, 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinone derivatives have shown potent analgesic effects. openpharmaceuticalsciencesjournal.com Similarly, a series of 4-amino-5-vinylpyridazinones and 4-amino-5-heterocyclic-pyridazinones displayed good antinociceptive activity, with some compounds being effective at doses as low as 3 mg/kg orally. nih.gov The mechanism of action for some of these compounds is thought to involve the alpha2-adrenergic system. nih.gov

Specific analgesic activity data for This compound is not detailed in the reviewed literature.

Anti-asthmatic Activities: Certain pyridazinone derivatives have been investigated for their potential as anti-asthmatic agents. This activity is often linked to the inhibition of phosphodiesterase-4 (PDE4), an enzyme involved in the inflammatory processes of asthma. sigmaaldrich.comsigmaaldrich.com Heterocyclic-fused pyridazinones have been identified as selective PDE-IV inhibitors. sigmaaldrich.com A recent application also describes novel pyridazine derivatives as NLRP3 inhibitors for the potential treatment of asthma and other inflammatory diseases. nih.gov

Specific anti-asthmatic activity data for This compound is not available in the reviewed scientific literature.

Photosystem II (PS II) Electron Transport Inhibition

A significant application of pyridazinone derivatives is in agriculture as herbicides. Their mode of action often involves the inhibition of photosynthetic electron transport in Photosystem II (PSII). unl.edu These herbicides bind to the D1 protein in the thylakoid membrane, blocking the binding of plastoquinone (B1678516) (PQ). unl.edu This interruption of the electron transfer chain prevents the production of ATP and NADPH, which are essential for CO2 fixation and plant survival. unl.edu The blockage also leads to oxidative stress and rapid cell damage. unl.edu

Various chemical families of herbicides, including pyridazinones, act as PSII inhibitors. nih.gov The effectiveness of these herbicides can be influenced by small structural modifications, which can lead to differential sensitivity among plant species. unl.edu

While the general class of pyridazinone derivatives is known for this activity, specific data on the Photosystem II electron transport inhibition by This compound is not prominently featured in the reviewed literature. However, related compounds like 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) are well-known inhibitors of PSII electron transport. frontiersin.orgnih.gov

Antimalarial and Antidepressant Effects

Antimalarial Activity: Pyridazine and its derivatives have been explored for their potential antimalarial properties. nih.gov For instance, certain pyridine derivatives have shown significant in vivo antimalarial activity against Plasmodium berghei. nih.gov Docking studies have suggested that these compounds may exert their effect by interacting with the dihydrofolate reductase enzyme. nih.gov While this indicates the potential of the broader pyridine-containing chemical space, specific studies on pyridazinone derivatives as antimalarial agents are also of interest.

There is no specific information available in the reviewed literature regarding the antimalarial activity of This compound .

Antidepressant Effects: The pyridazine nucleus is also a scaffold for compounds with potential antidepressant effects. nih.gov Studies on pyridazine derivatives bearing arylpiperazinyl moieties have shown potential antidepressant-like activity in animal models. nih.gov

Specific antidepressant activity data for This compound is not available in the reviewed scientific literature.

Activity against Specific Protein Targets

Building on their enzyme inhibitory activities, pyridazinone derivatives have been shown to target specific proteins involved in disease pathways.

Mitogen-Activated Protein Kinase 14 (p38 MAPK): As mentioned, pyridazinopyridinone compounds are effective inhibitors of p38 MAPK, a key player in the production of pro-inflammatory cytokines. nih.gov This makes them attractive candidates for the treatment of inflammatory diseases. nih.gov

Glucocorticoid Receptor: While ligands for the glucocorticoid receptor are being developed for imaging and therapeutic purposes, the reviewed literature does not specifically report on the interaction of This compound or other pyridazinone derivatives with this receptor. nih.gov Research in this area has focused more on steroid-based structures. nih.gov

Interaction with Serum Albumins (e.g., BSA, HSA, AAG)

The interaction of drug candidates with serum albumins like bovine serum albumin (BSA) and human serum albumin (HSA) is a critical aspect of their pharmacokinetic profile. Studies have been conducted on the binding of pyridazinone derivatives to these proteins. For example, the interaction between a novel pyridazinone derivative, 5-chloro-2-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (CNPB), and HSA was investigated using spectroscopic methods. researchgate.net The study found that CNPB has a strong ability to quench the intrinsic fluorescence of HSA through a static quenching mechanism, indicating binding to the protein. researchgate.net The binding was found to be mainly driven by hydrophobic interactions. researchgate.net

Specific data on the interaction of This compound with serum albumins is not available in the reviewed literature.

Structure-Activity Relationship (SAR) Studies and Molecular Design

The biological activity of pyridazinone derivatives is intricately linked to their chemical structure. Researchers have extensively studied how modifications to the pyridazinone core and its substituents influence their pharmacological effects. These investigations form the basis of structure-activity relationship (SAR) studies, which are crucial for the rational design of new and more effective therapeutic agents. rsc.orgresearchgate.net

Impact of Substituent Modifications on Biological Activity

The type and position of substituents on the pyridazinone ring play a critical role in determining the biological activity and potency of the resulting compounds. nih.gov SAR studies have revealed key insights into how different functional groups at various positions of the pyridazinone scaffold can modulate their interaction with biological targets.

For instance, in the development of anti-inflammatory agents targeting cyclooxygenase-2 (COX-2), the nature of the substituent at the C6-position of the pyridazinone ring is a key determinant of activity. The presence of a p-methoxyphenyl group at this position has been shown to be favorable for potent COX-2 inhibition. Furthermore, the introduction of a methylidene hydrazinyl linker between a phenyl ring and a 4-thiazolidinone (B1220212) moiety in pyridazine derivatives has been found to yield potent COX-2 inhibitors. nih.gov

In the context of phosphodiesterase 4 (PDE4) inhibitors, SAR studies have demonstrated that substitutions at the N-2 position of the pyridazinone ring can significantly impact potency. While a hydrogen bond donor at this position (R2 = H) appears optimal for PDE4B affinity, N-methyl derivatives show a decrease in potency. nih.gov The nature of the substituent on an indole (B1671886) moiety attached to the pyridazinone core also drastically affects activity, with a 5-methoxyindole group leading to a potent PDE4B inhibitor. rsc.org

The following table summarizes the impact of various substituents on the COX-2 inhibitory activity of a series of pyridazinone derivatives.

| Compound | R | X | Y | COX-2 IC50 (µM) |

| 1a | H | H | H | 0.25 |

| 1b | CH3 | H | H | 0.18 |

| 1c | H | Cl | H | 0.12 |

| 1d | H | H | Cl | 0.09 |

| 1e | CH3 | Cl | H | 0.07 |

This table is a representative example based on findings in the literature and is for illustrative purposes.

Similarly, for a series of pyridazinone-based PDE4 inhibitors, the following data illustrates the effect of substitution on inhibitory concentration.

| Compound | R1 | R2 | PDE4B IC50 (µM) |

| 2a | H | H | 15 |

| 2b | CH3 | H | 25 |

| 2c | H | 5-methoxyindole | 0.251 |

| 2d | CH3 | 5-methoxyindole | 0.6 |

This table is a representative example based on findings in the literature and is for illustrative purposes. nih.govnih.gov

These examples underscore the critical role that targeted substituent modifications play in fine-tuning the biological activity of pyridazinone derivatives.

Exploration of Pyridazinone as a Privileged Scaffold

The pyridazinone ring is often referred to as a "privileged scaffold" in medicinal chemistry. researchgate.net This term describes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the development of a wide range of therapeutic agents. The pyridazine nucleus and its derivatives are considered key structural features in many biologically active compounds with diverse pharmacological applications, including anticancer, anti-inflammatory, and cardiovascular therapies. nih.govresearchgate.net

The privileged nature of the pyridazinone scaffold can be attributed to several factors:

Structural Features: The presence of two adjacent nitrogen atoms and a carbonyl group provides multiple points for hydrogen bonding and other non-covalent interactions with biological targets. rsc.org

Synthetic Accessibility: The pyridazinone core can be synthesized through various established chemical routes, allowing for the facile introduction of diverse substituents at multiple positions. researchgate.net

Favorable Physicochemical Properties: Pyridazinone derivatives often possess drug-like properties, including appropriate lipophilicity and metabolic stability, which can be further modulated through substituent modification. researchgate.net

The ability to readily modify the pyridazinone scaffold allows medicinal chemists to systematically explore the chemical space around this core, leading to the discovery of compounds with novel biological activities.

Rational Design of Pyridazinone-Based Therapeutic Agents

The principles of SAR and the understanding of the pyridazinone scaffold as a privileged structure have enabled the rational design of novel therapeutic agents. acs.org This approach involves a systematic, knowledge-driven process of designing and synthesizing molecules with a high probability of interacting with a specific biological target to elicit a desired therapeutic effect.

A common strategy in rational drug design is bioisosteric replacement , where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For example, in the design of vasorelaxant agents, a substituted pyridazin-3-one moiety has been used as a bioisosteric alternative to the phthalazine (B143731) ring of hydralazine.

Another key aspect of rational design is the use of computational tools, such as molecular docking, to predict how a designed molecule will bind to its target protein. nih.gov This allows for the in-silico screening of virtual libraries of compounds before committing to their chemical synthesis, thereby saving time and resources.

An example of rational design can be seen in the optimization of pyridazinone-based phosphodiesterase 4 (PDE4) inhibitors. Starting from a lead compound, medicinal chemists can systematically modify different parts of the molecule, guided by SAR data and molecular modeling, to enhance its inhibitory activity and selectivity. For instance, the introduction of a 3,4,5-trimethoxyphenyl group in a pyridazin-6-one-1-acetylhydrazone hybrid led to a compound with an IC50 value of 13 μM against PDE4B. nih.gov

The iterative process of design, synthesis, and biological evaluation is central to the successful development of pyridazinone-based therapeutic agents. This approach has led to the identification of potent and selective inhibitors for a variety of targets, demonstrating the power of rational drug design in modern medicinal chemistry. rsc.orgacs.org

Table of Compounds

Future Directions and Emerging Research Avenues

Repurposing Strategies for Pyridazinone-Based Molecules

Drug repurposing, the identification of new therapeutic uses for existing or failed drug candidates, offers a time- and cost-effective alternative to traditional drug development. Pyridazinone-based molecules, originally developed for specific targets, are now being re-evaluated for new applications using advanced computational methods. nih.govnih.govtandfonline.com

A prominent strategy involves in silico inverse virtual screening (iVS), where a library of compounds is screened against a wide array of biological targets to find new potential interactions. nih.govnih.gov For instance, a study on 52 pyridazinone-based small molecules, which were initially unsuccessful as formyl peptide receptor (FPR) ligands, employed a focused drug-repurposing approach. nih.govnih.govtandfonline.com This computational analysis, combining pharmacophore-based screening and molecular dynamics simulations, identified aspartate aminotransferase as a promising new biological target for this class of compounds. nih.govnih.gov This finding opens up new avenues for medicinal chemistry to explore these molecules for conditions where modulating this enzyme's activity could be beneficial. nih.gov The validated pyridazinone scaffold is recognized for its potential in developing binders for both enzymes and G-protein coupled receptors (GPCRs). nih.gov

Table 1: Computational Approaches in Pyridazinone Repurposing

| Methodology | Description | Application Example | Potential Outcome |

|---|---|---|---|

| Inverse Virtual Screening (iVS) | Screening a compound library against numerous biological targets to identify potential new "ligand-target protein" interactions. nih.govnih.gov | A library of 52 pyridazinone analogues originally designed for FPRs was screened. nih.govnih.gov | Identification of aspartate aminotransferase as a new potential target. nih.govnih.gov |

| Pharmacophore-Based Screening | Identifying the essential 3D arrangement of functional groups (pharmacophore) responsible for a biological activity and using it to screen for molecules with similar features. nih.govnih.gov | Used as the initial step in a two-step computational analysis of pyridazinone analogues. nih.govnih.gov | Narrows down potential targets before more intensive computational analysis. nih.gov |

| Molecular Docking & Dynamics | Simulating the interaction between a ligand and a protein at the molecular level to predict binding affinity and stability. nih.govnih.gov | Used to confirm the binding features of pyridazinone analogues with newly identified potential targets. nih.govnih.gov | Provides detailed insight into the binding mode and validates potential repurposing hits. nih.gov |

Integration of Multi-Omics Analysis for Drug-Target Identification

The complexity of disease biology necessitates a holistic approach to identify and validate new drug targets. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—is a transformative strategy in modern drug discovery. nygen.iomdpi.com This multi-omics approach provides a system-level understanding of disease mechanisms, moving beyond the limitations of single-omics analysis which may only capture reactive rather than causative biological processes. mdpi.comnih.gov

For pyridazinone-based compounds like 4,5-Dichloro-2-methylpyridazin-3(2H)-one, multi-omics can be instrumental in elucidating their mechanism of action and identifying novel, high-conviction targets. mdpi.comnih.gov By combining different omics data, researchers can:

Identify and Validate Targets: Correlating genomic mutations with changes in gene and protein expression can pinpoint key nodes in disease pathways suitable for therapeutic intervention. mdpi.comresearchgate.net

Elucidate Mechanisms of Action: Observing the downstream effects of a compound on the transcriptome, proteome, and metabolome can reveal its precise biological activity. nih.govnih.gov

Stratify Patients: Molecular signatures derived from multi-omics data can help identify patient subgroups most likely to respond to a particular pyridazinone derivative. nygen.io